N-(2-bromophenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
Overview
Description
N-(2-bromophenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound that features a bromophenyl group, a fluoro-substituted sulfonylanilino group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Fluoro-Substituted Sulfonylanilino Group: This step may involve nucleophilic aromatic substitution reactions where a fluoro-substituted aniline reacts with a sulfonyl chloride derivative.
Formation of the Acetamide Moiety: The final step could involve the reaction of the intermediate with acetic anhydride or acetyl chloride under basic conditions to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the bromophenyl or aniline moieties.
Reduction: Reduction reactions could target the nitro groups if present or reduce the sulfonyl group to a sulfide.
Substitution: Various substitution reactions can occur, especially at the aromatic rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or sulfides.
Scientific Research Applications
N-(2-bromophenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide could have several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)-2-(4-fluoroanilino)acetamide
- N-(2-bromophenyl)-2-(4-methylphenyl)sulfonylanilino)acetamide
- N-(2-chlorophenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide
Uniqueness
N-(2-bromophenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the sulfonyl and acetamide groups, can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrFN2O3S/c1-15-6-12-18(13-7-15)29(27,28)25(17-10-8-16(23)9-11-17)14-21(26)24-20-5-3-2-4-19(20)22/h2-13H,14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBNHWHRKXLFPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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